3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system with a methyl group at position 9 and a propylamino substituent at position 2.
- Thiazolidinone moiety: A 1,3-thiazolidin-4-one ring substituted with a 2-methoxyethyl group at position 3 and a thioxo group at position 2.
- (Z)-Configuration: The exocyclic double bond between the pyrido-pyrimidinone and thiazolidinone rings adopts a Z-configuration, critical for spatial orientation and intermolecular interactions .
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-4-7-20-15-13(17(24)22-8-5-6-12(2)16(22)21-15)11-14-18(25)23(9-10-26-3)19(27)28-14/h5-6,8,11,20H,4,7,9-10H2,1-3H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBDOZDXWHZQAH-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380876-49-3 | |
| Record name | 3-{(Z)-[3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups, suggesting versatility in medicinal applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molar mass of approximately 460.61 g/mol. The compound features a thiazolidinone moiety and a pyrido-pyrimidinone framework, which are known for their bioactive properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. A significant investigation reported that derivatives of thiazolidinone exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. The activity of these compounds exceeded that of conventional antibiotics such as ampicillin and streptomycin by 10–50 times .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae | E. coli |
| Compound 11 | 0.015 | 0.030 | Bacillus cereus | M. flavus |
| Compound 12 | 0.008 | 0.020 | Staphylococcus aureus | E. coli |
The most active compound in the study was identified as compound 8 , which demonstrated remarkable efficacy against Enterobacter cloacae. The structure–activity relationship indicated that specific substituents on the thiazolidinone moiety significantly influenced antibacterial potency .
Antifungal Activity
The same derivatives also exhibited antifungal properties, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various fungi, including Trichoderma viride and Aspergillus fumigatus. The docking studies suggested that these compounds interact effectively with fungal targets, leading to their inhibition .
Anticancer Activity
In addition to antimicrobial effects, the compound's potential anticancer activity has been explored through various assays. For instance, derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay, with some compounds exhibiting activity comparable to doxorubicin .
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (µM) | Reference Compound |
|---|---|---|
| Compound 7b | 5.6 | Doxorubicin (10) |
| Compound 8c | 4.3 | Doxorubicin (10) |
These findings underscore the importance of further investigating the anticancer mechanisms of these compounds, particularly their ability to induce apoptosis in cancer cells.
Molecular docking studies have provided insights into how this compound interacts with biological targets at a molecular level. The binding affinities observed suggest that it may act on enzymes or receptors involved in critical disease pathways, potentially leading to novel therapeutic applications .
Scientific Research Applications
Research indicates that this compound may exhibit various biological activities, including:
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of thiazolidinone derivatives, which include compounds similar to the one . These derivatives have shown promise against a range of bacteria and fungi, suggesting that our compound may share these properties due to its structural similarities.
Anticancer Activity
Thiazolidinone-based compounds have been investigated for their anticancer potential. The incorporation of a pyrido-pyrimidine scaffold may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds with similar thiazolidinone structures have demonstrated anti-inflammatory effects in various models. This suggests that our target compound could also be evaluated for its potential to modulate inflammatory pathways.
Research Findings
Recent studies have highlighted the importance of thiazolidinone derivatives in drug discovery. Notable findings include:
- Mechanism of Action : Thiazolidinones are known to interact with specific enzymes and receptors, potentially disrupting cellular processes in pathogens or cancer cells.
- Synergistic Effects : The combination of this compound with other antimicrobial agents could lead to enhanced efficacy, reducing the likelihood of resistance development.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the thiazolidinone core affect biological activity can guide further synthesis and optimization efforts.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased potency compared to standard antibiotics.
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that thiazolidinone derivatives could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The specific role of the pyrido-pyrimidine structure in enhancing anticancer activity was emphasized.
Comparison with Similar Compounds
Modifications to the Amino Substituent
The 2-position of the pyrido-pyrimidinone core is a key site for functionalization. Variations here significantly alter physicochemical and biological properties:
Key Insight : Bulky aromatic groups (e.g., phenylethyl) may improve target selectivity but compromise solubility, while polar groups (e.g., piperazine) enhance aqueous solubility and pharmacokinetics.
Thiazolidinone Substituent Modifications
The thiazolidinone ring at position 3 is another critical region for optimization:
Key Insight : Alkyl ethers (e.g., 2-methoxyethyl) offer a balance between stability and polarity, while aromatic or heterocyclic substituents modulate electronic and steric profiles.
Core Scaffold Variations
Replacement of the pyrido[1,2-a]pyrimidinone core with other fused systems alters molecular planarity and bioactivity:
Q & A
Q. What are the critical synthetic intermediates and reaction steps for preparing this compound?
The synthesis involves sequential heterocyclic ring formations. Key intermediates include:
- 6-Amino-1,3-dimethyluracil derivatives (precursor for pyrimidinone core) .
- Schiff base intermediates formed via condensation of aldehydes with amino groups, followed by cyclization with 2-mercaptoacetic acid to form the thiazolidinone ring .
- Z-configuration stabilization using steric or electronic directing groups during the final coupling step . Reaction optimization (e.g., anhydrous conditions, controlled pH) minimizes side products like thiol oxidation byproducts .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and Z/E isomerism via coupling constants and NOESY correlations .
- IR Spectroscopy : Detects thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How is the purity of the compound assessed during synthesis?
- HPLC with UV/Vis detection (λ = 254–280 nm) monitors reaction progress and purity.
- Melting point analysis identifies polymorphic forms .
- Elemental analysis confirms stoichiometry, particularly for sulfur content in the thiazolidinone moiety .
Advanced Questions
Q. What computational methods predict the compound’s reactivity and non-covalent interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria .
- Molecular Dynamics (MD) : Simulates solvent effects on conformation and aggregation .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .
Q. How can researchers resolve contradictions between solution-state NMR and crystallographic data?
- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause spectral averaging .
- High-Resolution X-ray Diffraction : SHELXL refinement with anisotropic displacement parameters resolves bond-length discrepancies .
- Solid-State NMR : Cross-validates crystallographic data for rigid moieties .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature, solvent, and catalyst ratios .
- Flow Chemistry : Continuous processing minimizes intermediate degradation and improves scalability for steps like Swern oxidations .
Q. How does the thioxo group influence stability and reactivity?
- Oxidative Sensitivity : Thioxo groups (C=S) require inert atmospheres (N₂/Ar) to prevent oxidation to sulfones .
- Chelation Potential : Coordinates transition metals (e.g., Cu²⁺), enabling catalytic applications or metal-organic framework (MOF) synthesis .
Data Analysis and Experimental Design
Q. What crystallographic software tools are recommended for structure refinement?
- SHELX Suite (SHELXL) : Refines small-molecule structures with anisotropic displacement parameters and twin-law corrections .
- WinGX/ORTEP : Visualizes thermal ellipsoids and validates hydrogen bonding networks .
Q. How are non-covalent interactions analyzed in supramolecular assemblies of this compound?
- Hirshfeld Surface Analysis : Maps π-π stacking, hydrogen bonds, and van der Waals contacts in crystals .
- Cambridge Structural Database (CSD) : Benchmarks observed interactions (e.g., S···O contacts) against similar thiazolidinone derivatives .
Q. What protocols mitigate sulfur-related side reactions during synthesis?
- Thiol Scavengers : Additives like Hg(OAc)₂ trap free thiols to prevent disulfide formation .
- Low-Temperature Workup : Reduces thermal decomposition of thioxo intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
